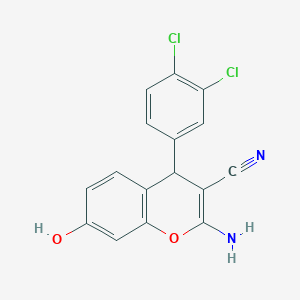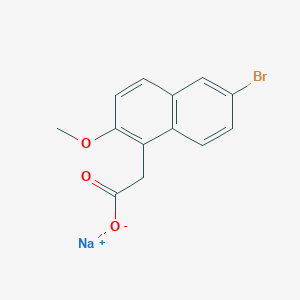
2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0119330 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- The compound has been synthesized through reactions involving 4-hydroxycoumarin and 3′,4′-dichlorobenzylidenemalononitrile, catalyzed by KF-montmorillonite. Its structure features an amino group engaged in intermolecular N—H⋯O hydrogen bonds (Shi, Wu, Zhuang, & Zhang, 2004).
- The compound and its derivatives can be synthesized via one-pot three-component reactions using Rochelle salt as a novel green catalyst (El-Maghraby, 2014).
Electrocatalysis and Green Chemistry
- Electrocatalytic multicomponent assembling of the compound has been achieved under neutral and mild conditions, yielding derivatives in excellent yields (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
- A catalyst-free combinatorial library of novel derivatives has been developed in water at ambient temperature (Kumaravel & Vasuki, 2009).
Pharmacological Activities
- The compound's derivatives have shown potential analgesic and anticonvulsant activities, indicating its relevance in medical research (Abdelwahab & Fekry, 2022).
- In vitro studies have revealed that certain derivatives exhibit strong and selective cytotoxic potency against cancer cell lines and promising inhibition efficacy against specific kinases (El-Agrody et al., 2022).
Catalysis and Transformation
- Selective synthesis of cyano-functionalized derivatives has been achieved through reactions with acetonitriles substituted with electron-withdrawing groups (Yin, Shi, Xu, Wei, & Tao, 2013).
X-Ray Crystallography
- X-ray diffraction techniques have been used to determine the crystal structures of various derivatives, providing insights into their molecular conformation and stability (Sharma et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is the Tyrosine Kinase Receptor . This receptor plays a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, the Tyrosine Kinase Receptor, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the Tyrosine Kinase Receptor affects multiple biochemical pathways. It primarily impacts the EGFR and VEGFR-2 kinases pathways, which are involved in cell proliferation and angiogenesis . The disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include strong and selective cytotoxic potency . This means that the compound is effective at killing cancer cells while having a minimal effect on normal cells .
Análisis Bioquímico
Biochemical Properties
The compound 2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit potential antibacterial activity . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the structure of the compound .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit strong and selective cytotoxic potency against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-4-1-8(5-13(12)18)15-10-3-2-9(21)6-14(10)22-16(20)11(15)7-19/h1-6,15,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUMMGPBAFGTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)

![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)

![[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4996845.png)

![2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole](/img/structure/B4996859.png)
![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)

